
Carbamic acid, (3-methoxyphenyl)-, methyl ester
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Overview
Description
Methyl N-(3-methoxyphenyl)carbamate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.193 g/mol It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a 3-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl N-(3-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement reaction. The process involves the reaction of 3-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol . The reaction mixture is heated at reflux for a specified period, followed by purification through flash column chromatography and recrystallization .
Industrial Production Methods: While specific industrial production methods for Methyl N-(3-methoxyphenyl)carbamate are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with additional steps for solvent recovery and waste management.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate esters undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbonic acid derivatives. For methyl N-(3-methoxyphenyl)carbamate:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. This produces 3-methoxyphenol and methylamine hydrochloride .
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Basic Hydrolysis : Deprotonation of water generates a hydroxide ion that attacks the carbonyl carbon, leading to cleavage of the carbamate bond. Products include 3-methoxyphenol and methylamine .
Key Factors :
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Reaction rates depend on pH, temperature, and solvent polarity.
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Hydrolysis is reversible under mild conditions but proceeds irreversibly in strongly acidic/basic media.
Hofmann Rearrangement
This reaction enables the conversion of amides to carbamates via isocyanate intermediates. Methyl N-(3-methoxyphenyl)carbamate can be synthesized through a modified Hofmann rearrangement of 3-methoxyphenylamide derivatives .
Mechanism:
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Chlorination : Sodium hypochlorite (NaOCl) converts the amide to an N-chloroamide.
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Rearrangement : Base-mediated elimination forms an isocyanate intermediate.
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Trapping : Methanol reacts with the isocyanate to yield the carbamate .
Substrate | Reagent System | Temperature | Time (h) | Yield (%) |
---|---|---|---|---|
3-Methoxyphenylamide | KF/Al₂O₃, NaOCl | 0–25°C | 2–4 | 85–92 |
Applications :
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Efficient for aliphatic and aromatic amides.
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KF/Al₂O₃ acts as a solid-supported base, enhancing reaction efficiency .
Curtius Rearrangement
Acyl azides derived from carboxylic acids undergo thermal decomposition to isocyanates, which are trapped by alcohols to form carbamates. For aromatic systems like 3-methoxyphenyl derivatives:
Reaction Pathway :
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Acyl Azide Formation : Reaction of chloroformates with sodium azide.
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Rearrangement : Heating induces decomposition to isocyanate.
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Methanol Trapping : Forms methyl N-(3-methoxyphenyl)carbamate.
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Temperature : 75°C (higher than aliphatic analogues due to aromatic stability).
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Reagents : tert-Butyl chloroformate, NaN₃, methanol.
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Yield : 78–84% for aromatic substrates.
Protocol :
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Substrate : 3-Methoxyphenylamine.
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Reagents : Methyl chloroformate, catalytic In(0).
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Conditions : Room temperature, equimolar reagents.
Advantages :
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No need for dry solvents or inert atmospheres.
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High functional group tolerance.
Amine | Catalyst Loading (%) | Yield (%) |
---|---|---|
3-Methoxyphenylamine | 5 | 89 |
Oxidation and Substitution Reactions
The methoxyphenyl group influences electrophilic aromatic substitution (EAS) reactivity:
Oxidation:
Nitration:
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Conditions : HNO₃/H₂SO₄.
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Site Selectivity : Methoxy directs nitration to the para position relative to the carbamate group .
Stability and Rotamerism
NMR studies reveal syn- and anti-rotamers due to restricted rotation around the carbamate N–C bond. Aggregation via intermolecular hydrogen bonding stabilizes the syn-rotamer at higher concentrations .
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Syn-rotamer predominates at low temperatures (e.g., −20°C).
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Anti-rotamer becomes dominant at elevated temperatures.
Scientific Research Applications
Scientific Research Applications
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Chemistry :
- Intermediate in Organic Synthesis : Methyl 3-methoxyphenylcarbamate serves as a crucial intermediate in organic synthesis. It is utilized in various chemical reactions, including oxidation to form oxidized carbamate derivatives and reduction to yield corresponding amines.
- Reagent for Chemical Reactions : It acts as a reagent in substitution reactions to produce aminophenylcarbamates and other derivatives.
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Biology :
- Enzyme Inhibition : Research indicates that methyl 3-methoxyphenylcarbamate can inhibit specific enzymes by forming covalent bonds with nucleophilic sites on these enzymes. This property is pivotal for its potential therapeutic effects.
- Antimicrobial Properties : Investigations into its biological activities have revealed promising antimicrobial properties, suggesting its utility in developing antimicrobial agents.
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Medicine :
- Therapeutic Applications : The compound is being explored for its potential in drug development, particularly as a candidate for new therapeutic agents targeting various diseases. Its mechanism of action involves interactions with molecular targets that may lead to enzyme inhibition and other biological effects .
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Industry :
- Production of Specialty Chemicals : Methyl 3-methoxyphenylcarbamate finds applications in producing specialty chemicals and materials used across different industrial sectors.
Case Studies
Several studies have documented the applications of methyl 3-methoxyphenylcarbamate:
- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
- Antimicrobial Research : Investigations into its antimicrobial properties have demonstrated efficacy against various bacterial strains, supporting its development as a new class of antimicrobial agents.
- Drug Development Trials : Ongoing clinical trials are exploring the therapeutic potential of methyl 3-methoxyphenylcarbamate derivatives in cancer treatment, showcasing its relevance in modern medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl N-(3-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction is crucial in its potential therapeutic effects, such as antimicrobial and enzyme inhibitory activities .
Comparison with Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
- Methyl N-(2,5-dimethoxyphenyl)carbamate
Comparison: Methyl N-(3-methoxyphenyl)carbamate is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
Carbamic acid, (3-methoxyphenyl)-, methyl ester, also known as methyl 3-methoxyphenylcarbamate, is a member of the carbamate class of compounds. Its structure features a methoxy group attached to a phenyl ring, which significantly influences its biological activity. This article reviews the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C10H13NO3
- Molecular Weight : 197.22 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water
The synthesis typically involves the reaction of methanol with 3-methoxyphenyl isocyanate or alternative methods such as the reaction of 3-methoxyphenol with phosgene followed by amination with methylamine.
Biological Activity Overview
Methyl 3-methoxyphenylcarbamate has been studied for its potential biological activities, particularly in the fields of pharmacology and toxicology. Key areas of investigation include:
The primary mechanism of action for methyl 3-methoxyphenylcarbamate involves covalent bonding with nucleophilic sites on enzymes, leading to inhibition. This interaction is critical for its potential therapeutic effects, particularly in enzyme inhibition related to neurotransmitter regulation.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals interesting insights into the unique properties of methyl 3-methoxyphenylcarbamate:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Methyl N-(4-methoxyphenyl)carbamate | Carbamate | Moderate AChE inhibition |
Methyl N-(2-methoxyphenyl)carbamate | Carbamate | Antimicrobial properties |
Methyl N-(2,5-dimethoxyphenyl)carbamate | Carbamate | Enhanced lipophilicity |
The position of the methoxy group on the aromatic ring significantly influences reactivity and biological activity. Methyl 3-methoxyphenylcarbamate exhibits unique properties compared to its isomers due to this structural variation.
Case Studies and Research Findings
- Inhibitory Studies : A study investigating O-arylcarbamate inhibitors demonstrated that modifications at the meta position could enhance inhibitory potency against fatty acid amide hydrolase (FAAH), suggesting that similar modifications might improve the efficacy of methyl 3-methoxyphenylcarbamate in enzyme inhibition .
- Toxicological Assessments : Toxicological evaluations have shown that while carbamates generally exhibit low acute toxicity, prolonged exposure may lead to significant biological effects, including alterations in reproductive health in animal models .
- Neurotoxicity Studies : Research indicates that compounds like methyl 3-methoxyphenylcarbamate can interact adversely with neuronal signaling pathways when present at high concentrations, necessitating further investigation into their safety profiles .
Properties
CAS No. |
51422-77-6 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-(3-methoxyphenyl)carbamate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-4-7(6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZCPKJLFZWFLIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OC |
Origin of Product |
United States |
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